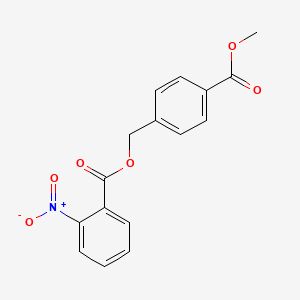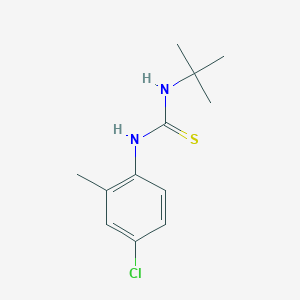
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound is also known as FPBPP and belongs to the class of piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to have significant activity against several targets such as serotonin receptors, dopamine receptors, and histamine receptors. It has also been studied for its potential as an anti-inflammatory agent, anti-tumor agent, and anti-anxiety agent.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to act as a modulator of several neurotransmitter systems in the brain. This compound has been shown to have significant activity against several targets such as serotonin receptors, dopamine receptors, and histamine receptors. It has also been shown to inhibit the activity of certain enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have anti-inflammatory and anti-tumor effects. In addition, this compound has been shown to have anxiolytic and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high potency and selectivity for certain targets such as serotonin receptors, dopamine receptors, and histamine receptors. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine. One of the future directions is to study the potential of this compound as an anti-inflammatory and anti-tumor agent. Another future direction is to study the potential of this compound as an anti-anxiety and sedative agent. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as a modulator of neurotransmitter systems in the brain. Finally, more studies are needed to optimize the synthesis method and improve the yield and purity of this compound.
Métodos De Síntesis
The synthesis of 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 1-(3-fluorobenzyl)-4-chloropiperazine and 4-pyridinemethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at a temperature of around 80-100°C. The yield of this reaction is generally high, and the purity of the product can be improved by recrystallization.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-19-7-5-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQMOTRLXXBFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-4-(4-pyridylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)




![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)

